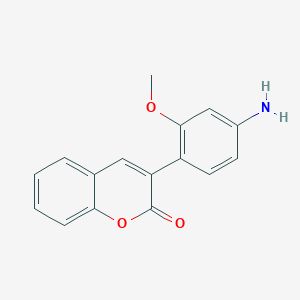

3-(4-氨基-2-甲氧基苯基)-色烯-2-酮

描述

3-(4-Amino-2-methoxy-phenyl)-chromen-2-one is a compound that belongs to the class of chromen-2-ones, which are known for their diverse biological activities This compound features a chromen-2-one core structure substituted with an amino and methoxy group on the phenyl ring

科学研究应用

合成及化学应用

合成方案及重要性:6H-苯并[c]色烯-6-酮,包括 3-(4-氨基-2-甲氧基苯基)-色烯-2-酮 等结构,是具有相当药理学意义的次级代谢产物中的关键结构。由于其天然可用性有限,因此人们非常关注此类化合物的合成程序。文献详细介绍了铃木偶联反应、内酯化和金属催化的环化等方法,突出了其合成中高效且简单程序的重要性 (Mazimba, 2016) (Mazimba, 2016)。

生物学及药理学应用

抗氧化和生物活性:香豆素,以 2H-色烯-2-酮 为核心,表现出广泛的生物活性,包括抗凝血、抗癌和抗微生物活性。生物活性归因于 2H-色烯-2-酮 核心建立各种相互作用的能力,以及它通过充当自由基清除剂而使香豆素成为有效抗氧化剂的作用 (Torres 等,2014)。

癌症治疗应用:一些化合物,如 (E)-3-[2-(4-羟基苯基)乙烯基]-6-甲氧基-4H-1-苯并吡喃-4-酮,显示出高肿瘤特异性和低角质形成细胞毒性,表明它们在制造副作用较小的抗癌药物方面具有潜力 (Sugita 等,2017)。

在遗传学、药理学和微生物学中的应用:3-羟基香豆素,一类结构相似的化合物,以其化学、光化学和生物学特性而著称,在遗传学、药理学和微生物学中得到应用。此类化合物(包括其衍生物和生物学特性)的合成方法和反应性非常重要,展示了该化合物在不同科学领域的多功能性 (Yoda,2020)。

天然抗炎剂:异黄酮,在结构上类似于 3-苯基色烯-4-酮,以其治疗活性(包括抗炎作用)而闻名。它们的结构使它们能够模拟雌激素并表现出各种生物学效应,强调了色酮衍生物在炎症性疾病和一般健康改善中的潜力 (Danciu 等,2018)。

作用机制

Target of Action

The primary target of the compound 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one is the enzyme tyrosinase . Tyrosinase is a multifunctional, glycosylated, and copper-containing oxidase that plays a pivotal role in catalyzing the two key steps of melanogenesis .

Mode of Action

3-(4-Amino-2-methoxy-phenyl)-chromen-2-one interacts with tyrosinase, inhibiting its activity . This interaction results in a decrease in the production of melanin, a pigment responsible for color in skin, hair, and eyes .

Biochemical Pathways

The inhibition of tyrosinase by 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one affects the melanogenesis pathway . This results in a decrease in the production of melanin, thereby potentially alleviating hyperpigmentation .

Result of Action

The molecular effect of the action of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one is the inhibition of tyrosinase, leading to a decrease in melanin production . On a cellular level, this could result in a lightening of the skin color, as melanin is responsible for pigmentation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-amino-2-methoxybenzaldehyde with a suitable chromen-2-one precursor under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

化学反应分析

Types of Reactions

3-(4-Amino-2-methoxy-phenyl)-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can participate in

属性

IUPAC Name |

3-(4-amino-2-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-15-9-11(17)6-7-12(15)13-8-10-4-2-3-5-14(10)20-16(13)18/h2-9H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTKIICGKNNUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001233040 | |

| Record name | 3-(4-Amino-2-methoxyphenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643804 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

335206-96-7 | |

| Record name | 3-(4-Amino-2-methoxyphenyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335206-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Amino-2-methoxyphenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)

![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)

![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)

![[4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300766.png)

![(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1300768.png)

![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)

![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)